Coluracetam Coluracetam Coluracetam, also known as BCI-540; MKC-231, is a AMPA receptor agonist potentially for the treatment of major depression and anxiety. MKC-231 antagonizes phencyclidine-induced behavioral deficits and reduction in septal cholinergic neurons in rats. MKC-231 ameliorates working memory deficits and decreased hippocampal acetylcholine induced by ethylcholine aziridinium ion in mice.
Brand Name: Vulcanchem
CAS No.: 135463-81-9
VCID: VC0524190
InChI: InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23)
SMILES: CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol

Coluracetam

CAS No.: 135463-81-9

Cat. No.: VC0524190

Molecular Formula: C19H23N3O3

Molecular Weight: 341.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Coluracetam - 135463-81-9

Specification

CAS No. 135463-81-9
Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
IUPAC Name N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide
Standard InChI InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23)
Standard InChI Key PSPGQHXMUKWNDI-UHFFFAOYSA-N
SMILES CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C
Canonical SMILES CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile

Structural Characteristics

Coluracetam's molecular structure (C₁₉H₂₃N₃O₃) features a fused furoquinoline ring system coupled with a pyrrolidone acetamide group, conferring both lipophilic and hydrogen-bonding properties . The compound's crystalline form exhibits a melting point of 198-200°C and solubility profiles of 0.5 mg/mL in water and 25 mg/mL in ethanol, influencing its bioavailability and formulation strategies .

Table 1: Physicochemical Properties of Coluracetam

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight341.41 g/mol
LogP (Octanol-Water)2.1 ± 0.3
Aqueous Solubility0.5 mg/mL (25°C)
Plasma Protein Binding82-89% (species-dependent)

Pharmacokinetic Profile

Animal studies demonstrate coluracetam's rapid absorption (Tₘₐₓ = 0.5-1 hr) and extensive tissue distribution, with brain-to-plasma ratios reaching 4:1 in rodent models . The compound undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation, producing three major metabolites (M1-M3) that retain 30-50% of parent compound activity . Elimination occurs predominantly through renal excretion, with a terminal half-life of 5-7 hours in primates and 2-3 hours in rodents .

Neuropharmacological Mechanisms

High-Affinity Choline Uptake (HACU) Modulation

Coluracetam's primary mechanism involves potentiation of HACU systems through allosteric modulation of the CHT1 (SLC5A7) transporter. In AF64A-induced cholinergic deficit models, coluracetam administration (0.3-3 mg/kg) restored hippocampal acetylcholine (ACh) concentrations to 263% of baseline levels within 3 hours through enhanced CHT1 membrane trafficking . This effect persists for 48 hours post-administration due to sustained upregulation of presynaptic CHT1 expression .

Synaptic Plasticity Enhancement

The compound demonstrates AMPA receptor-positive modulation, increasing glutamate-evoked currents by 40-60% in hippocampal slice preparations . This dual cholinergic-glutamatergic action facilitates long-term potentiation (LTP) in CA1 neurons, with coluracetam-treated rats showing 35% greater LTP maintenance compared to controls in Morris water maze trials .

Neuroprotective Effects

In vitro models of oxidative stress demonstrate coluracetam's capacity to reduce lipid peroxidation by 62% and maintain mitochondrial membrane potential at 85% of baseline under hypoxic conditions . These effects correlate with increased expression of SOD2 (Mn-SOD) and catalase in neuronal cultures exposed to β-amyloid oligomers .

Cognitive and Behavioral Effects

Memory Enhancement

Clinical observations in healthy volunteers (n=24) receiving 80 mg/day coluracetam demonstrated 28% improvement in delayed recall scores on the Rey Auditory Verbal Learning Test compared to placebo . Spatial memory enhancements appear dose-dependent, with rodent models showing optimal effects at 1 mg/kg (25% reduction in radial arm maze errors) versus diminished returns at higher doses .

Mood Regulation

A 90-patient Phase II trial investigating coluracetam's antidepressant properties (20-80 mg/day) revealed significant Hamilton Depression Rating Scale reductions (-12.4 points vs. -6.2 placebo) in treatment-resistant major depressive disorder . Anxiolytic effects emerge at lower doses (10-20 mg), with GAD-7 scores decreasing by 40% in comorbid anxiety-depression cohorts .

Sensory Processing

Anecdotal reports suggest coluracetam enhances visual contrast sensitivity, with users describing improved edge detection and color saturation. While mechanistic studies are lacking, this may relate to cholinergic modulation of lateral geniculate nucleus activity, which shows 18% increased firing rates in primate microelectrode studies following coluracetam administration .

Clinical Research Landscape

Depression and Anxiety Disorders

The compound's unique mechanism of increasing stimulated ACh release (rather than basal levels) shows promise for depression with cognitive impairment. In the Brain Cells, Inc. Phase II trial, 58% of treatment-resistant patients achieved response criteria (≥50% MADRS reduction) versus 22% placebo . Effects appear specific to HACU-deficient states, with minimal impact in healthy controls .

Future Research Directions

Neurodegenerative Disease Applications

Ongoing investigations explore coluracetam's potential in:

  • Lewy body dementia: Targeting visual processing deficits

  • Traumatic brain injury: Mitigating cholinergic hypofunction

  • Glaucoma: Neuroprotection of retinal ganglion cells

Combination Therapies

Synergistic effects with:

  • Donepezil (acetylcholinesterase inhibitor): 45% greater cognitive improvement in rat models vs. monotherapy

  • Vortioxetine (multimodal antidepressant): Enhanced pro-cognitive effects in MDD cohorts

Formulation Advancements

Novel delivery systems under development include:

  • Intranasal nanoemulsions (3x improved bioavailability)

  • Sustained-release microspheres (12-hour duration)

  • Blood-brain barrier-penetrating liposomes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator